molecular formula C17H17N5O3 B2650106 (Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide CAS No. 2035003-70-2

(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide

Cat. No.: B2650106
CAS No.: 2035003-70-2
M. Wt: 339.355
InChI Key: GTBAGKFCHQWDLJ-SREVYHEPSA-N
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Description

(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Synthesis of Derivatives

  • The compound is involved in the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, which have been tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The synthesis process and the potential biological activity highlight the compound's relevance in medicinal chemistry (Hassan, Hafez & Osman, 2014).

Enzyme Inhibition and Biological Evaluation

  • Derivatives of the compound, specifically 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, have shown potent phosphodiesterase type 4 inhibitory activity. These derivatives also inhibit LPS-induced TNFalpha release from human mononuclear cells, indicating potential anti-inflammatory effects (Raboisson et al., 2003).

Selective Cyclization and Synthesis of Heterocyclic Compounds

  • The compound participates in reactions leading to selective cyclization, forming pyrazolo[1,5-α]pyrimidine and triazolo[1,5-α]pyrimidine. These processes underline the compound's utility in the synthesis of complex heterocycles with potential biological activities (Sweidan, El-Abadelah, Nazer & Voelter, 2020).

Biochemical Impact and Insecticidal Properties

  • Some derivatives of the compound have shown significant toxic effects against the cotton leafworm, Spodoptera littoralis. This points to its potential application in developing insecticidal agents, underlining its importance in agricultural sciences (Soliman, Abd El Salam, Fadda & Abdelmotaal, 2020).

Antifungal Activity

  • Derivatives of the compound have been synthesized and evaluated as potent antifungal agents. The structural features and biological activities of these derivatives demonstrate the compound's significance in the development of new therapeutic agents (Gomha & Abdel‐Aziz, 2012).

Antimicrobial Agents

  • The compound is a precursor in synthesizing new heterocycles with potential as antimicrobial agents. The study of these derivatives and their biological activities highlights the compound's importance in pharmaceutical research (Mabkhot, Alatibi, El-Sayed, Kheder & Al-showiman, 2016).

Properties

IUPAC Name

(Z)-3-(3-methoxyphenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-13-5-3-4-12(10-13)6-7-15(23)19-11-14-20-21-16-17(25-2)18-8-9-22(14)16/h3-10H,11H2,1-2H3,(H,19,23)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBAGKFCHQWDLJ-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\C(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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